molecular formula C18H24O2 B1174388 DL-Estradiol CAS No. 17916-67-5

DL-Estradiol

Cat. No. B1174388
CAS RN: 17916-67-5
M. Wt: 272.4 g/mol
InChI Key: VOXZDWNPVJITMN-ZBRFXRBCSA-N
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Description

DL-Estradiol, or 17β-estradiol, is a type of estrogen hormone found in both men and women. It is an important hormone for reproduction and development, and it plays a role in many other bodily functions.

Scientific Research Applications

  • Standardizing Hormone Measurements : DL-Estradiol measurements are crucial for assessing steroid hormone status and monitoring therapy in both sexes. However, variability in assays, especially at low concentrations, hinders research progress. The CDC initiated a project to standardize and improve these measurements, which is essential for accurate diagnosis and treatment in clinical settings (Vesper et al., 2008).

  • Impact on Cocaine Response : this compound influences the behavioral and neurological responses to cocaine. It was found to enhance cocaine-induced dopamine release in specific brain regions in females, potentially explaining the rapid escalation of drug use in females compared to males (Cummings et al., 2014).

  • Neurochemical Modulation : this compound potentiates dopamine release in response to amphetamine in female rodents, requiring both estradiol receptors and metabotropic glutamate receptor subtype 5. This suggests its role in addiction processes (Song et al., 2019).

  • Influence on Drug-Seeking Behaviors : Activation of specific estradiol receptors in certain brain regions enhances motivation for cocaine and drug-induced reinstatement in female rats, highlighting sex differences in the effects of estradiol (Quigley et al., 2021).

  • Behavioral Effects in Mice : this compound affects various nonreproductive behaviors in rodents, such as anxiety, fear, and activity levels. It can heighten fear responses in different contexts while increasing activity in safer environments (Morgan & Pfaff, 2001).

  • Measurement Challenges : Accurate measurement of estradiol, crucial for understanding its biological roles, faces challenges, especially at very low concentrations. This calls for further development of analytical methods (Rosner et al., 2013).

  • Topical Delivery Systems : Microemulsions as delivery systems for estradiol show potential for improved topical delivery, indicating applications in therapeutic settings (Peltola et al., 2003).

  • Regulation of NMDA Receptor Complex : Estradiol selectively regulates agonist binding sites on the NMDA receptor complex in the hippocampus, influencing glutamate activation and possibly mediating its effects on learning and seizure activity (Weiland, 1992).

Future Directions

For more detailed information, refer to the relevant papers . 🌟

Mechanism of Action

Target of Action

DL-Estradiol, also known as estradiol, is a naturally occurring and bioidentical estrogen . It primarily targets the estrogen receptors (ERs), including the estrogen receptor alpha (ERα) and the estrogen receptor beta (ERβ) . These receptors are found in various tissues throughout the body, including the reproductive system, cardiovascular system, and central nervous system .

Mode of Action

Estradiol acts as an agonist of the estrogen receptor, meaning it binds to these receptors and activates them . Upon binding, the receptors dimerize and bind to specific response elements known as estrogen response elements (EREs) located in the promoters of target genes . This leads to the regulation of gene transcription, influencing the synthesis of specific RNAs and proteins . In addition to this genomic action, estradiol can also interact with other DNA-binding transcription factors in the nucleus and mediate non-genomic actions through membrane-associated ERs .

Biochemical Pathways

Estradiol influences several biochemical pathways. It regulates growth, differentiation, and function in a broad range of target tissues . It also plays a role in the regulation of cholesterol mobilization, electrolyte balance, and brain function . Furthermore, estradiol can interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . Additionally, some estradiol compounds are able to affect hormone metabolism or degradation .

Pharmacokinetics

The pharmacokinetics of estradiol, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . When used for oral or intramuscular administration, estradiol is commonly synthesized as a pro-drug ester, such as Estradiol acetate, Estradiol benzoate, Estradiol cypionate, Estradiol dienanthate, and Estradiol valerate . This is because estradiol has a low oral bioavailability on its own, and is commonly formulated with an ester side-chain .

Result of Action

The molecular and cellular effects of estradiol’s action are broad and varied. It regulates the growth, differentiation, and functioning of diverse target tissues, both within and outside of the reproductive system . It also has antigonadotropic effects and can inhibit fertility and suppress sex hormone production in both women and men . Furthermore, estradiol has been shown to have a profound but distinct effect on amino acid incorporation to multiple individual proteins with specific functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of estradiol. Endocrine-disrupting chemicals (EDCs), which are exogenous agents that mimic, block, or interfere with hormones in the body’s endocrine system, can interfere with estradiol’s action . These EDCs can be found in plastics, flame retardants, personal care products/household chemicals, industrial chemicals such as polychlorinated biphenyls (PCBs), and include pesticides and fungicides . Thus, humans are exposed to EDCs from several sources, and this may be dangerous especially during critical life stages, such as in fetuses or children .

Biochemical Analysis

Biochemical Properties

DL-Estradiol is involved in various biochemical reactions, primarily through its interaction with estrogen receptors (ERα and ERβ). These receptors are nuclear transcription factors that, upon binding with this compound, modulate the expression of specific genes. This compound interacts with proteins such as sex hormone-binding globulin (SHBG) and albumin, which transport it in the bloodstream. The binding of this compound to these proteins is crucial for maintaining its bioavailability and regulating its activity .

Cellular Effects

This compound exerts significant effects on various cell types, including epithelial cells, osteoblasts, and neurons. In epithelial cells, this compound promotes cell proliferation and differentiation, which is essential for the maintenance of reproductive tissues. In osteoblasts, it enhances bone formation by stimulating the production of bone matrix proteins. In neurons, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to neuroprotection and cognitive function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to estrogen receptors within the cytoplasm. Once bound, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA. This binding initiates the transcription of target genes involved in cell growth, differentiation, and metabolism. This compound also modulates the activity of various enzymes, such as aromatase, which converts androgens to estrogens, thereby influencing estrogen levels in tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively stable under controlled conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound maintains its biological activity over extended periods, although its potency may decrease due to gradual degradation. In vitro studies have demonstrated sustained effects on cellular function, including prolonged activation of estrogen receptors and continuous modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound promotes normal physiological functions, such as reproductive tissue maintenance and bone health. At high doses, it can induce adverse effects, including hyperplasia of reproductive tissues and increased risk of hormone-dependent cancers. Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response, and exceeding this dose can lead to toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver through hydroxylation, sulfation, and glucuronidation. Enzymes such as cytochrome P450 (CYP) isoforms play a significant role in its metabolism. The primary metabolites include estrone and estriol, which are further conjugated to sulfate and glucuronide forms for excretion. This compound also affects metabolic flux by modulating the levels of various metabolites and influencing metabolic pathways related to lipid and glucose metabolism .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
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InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
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Molecular Formula

C18H24O2
Record name estradiol
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DSSTOX Substance ID

DTXSID0020573
Record name 17beta-Estradiol
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Molecular Weight

272.4 g/mol
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Physical Description

Solid, White powder.
Record name Estradiol
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Record name ESTRADIOL
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Boiling Point

445.9±45.0
Record name Estradiol
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Solubility

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL
Record name Estradiol
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Mechanism of Action

Estrogen is found in the the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues. The main source of estrogen in adult women during the reproductive period of life is the ovarian follicle, which secretes 70 to 500 mcg of estradiol each day. After menopause, however, the majority of endogenous estrogen is produced by transformation of androstenedione (which is secreted by the adrenal cortex) to estrone in the peripheral tissues. Both estrone and its sulphate conjugated form, estrone sulphate, represent the most abundant estrogens found in postmenopausal women. Estradiol, however, is considerably more potent than estrone and estriol at the estrogen receptor (ER). As a result, the higher estrone concentration in postmenopausal population, can cause various undesirable effects. These effects may include hot flashes, chills, vaginal dryness, mood swings, irregular menstruation, and chills, in addition to sleep problems. Estradiol workings by binding to subtypes of the estrogen receptor: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It also exerts potent agonism of G Protein-coupled estrogen receptor (GPER), which is recognized an important regulator of this drug's rapid effects. Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of of messenger RNA. This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell. Agonism of estrogen receptors increases pro-estrogenic effects, leading to the relief of vasomotor and urogenital symptoms of a postmenopausal or low estradiol state., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.
Record name Estradiol
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Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
Record name ESTRADIOL
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Color/Form

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder

CAS RN

17916-67-5, 50-28-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)-
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Melting Point

178.5 °C, 178-179 °C
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